molecular formula C33H35N7O6 B606657 Chmfl-bmx-078 CAS No. 1808288-51-8

Chmfl-bmx-078

カタログ番号 B606657
CAS番号: 1808288-51-8
分子量: 625.69
InChIキー: XURALSVDCFXBAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CHMFL-BMX-078 is a highly potent and selective type II irreversible BMX kinase inhibitor with an IC50 of 11 nM . It is used for research purposes only .


Molecular Structure Analysis

The molecular formula of CHMFL-BMX-078 is C33H35N7O6 . It has a molecular weight of 625.68 . The InChI code is 1S/C33H35N7O6/c1-8-28(41)38-24-16-22(12-10-18(24)2)37-33-35-17-23(30(34-4)40-33)32(43)39-25-15-21(11-9-19(25)3)36-31(42)20-13-26(44-5)29(46-7)27(14-20)45-6/h8-17H,1H2,2-7H3,(H,36,42)(H,38,41)(H,39,43)(H2,34,35,37,40) .

科学的研究の応用

Specific Scientific Field

The specific scientific field for this application is Oncology , specifically the treatment of melanoma .

Summary of the Application

CHMFL-BMX-078 is an irreversible inhibitor of bone marrow tyrosine kinase on chromosome X (BMX). It has been found to restore cytotoxicity induced by vemurafenib (PLX4032) in vemurafenib-resistant A375 melanoma cells .

Methods of Application or Experimental Procedures

In experimental procedures, CHMFL-BMX-078 was administered at a dosage of 15 mg/kg. This treatment reduced tumor weight and enhanced vemurafenib-induced reduction of tumor weight in a vemurafenib-resistant A375 mouse xenograft model .

Results or Outcomes

The results showed that CHMFL-BMX-078 effectively reduced tumor weight and enhanced the reduction of tumor weight induced by vemurafenib .

Application in Overcoming Drug Resistance

Specific Scientific Field

The specific scientific field for this application is Pharmacology , specifically in overcoming drug resistance in melanoma treatment .

Summary of the Application

CHMFL-BMX-078 has been found to overcome the resistance of melanoma to vemurafenib via inhibiting the AKT pathway .

Results or Outcomes

The results showed that CHMFL-BMX-078 effectively overcomes the resistance of melanoma to vemurafenib .

Safety And Hazards

The safety data sheet of CHMFL-BMX-078 indicates that it is for research use only, not for human or veterinary use . The compound is classified as having acute toxicity, oral (Category 4), H302 .

将来の方向性

While specific future directions for CHMFL-BMX-078 are not provided in the search results, it’s noted that the compound would serve as a useful pharmacological tool to elucidate the detailed mechanism of BMX mediated signaling pathways .

特性

IUPAC Name

4-(methylamino)-2-[4-methyl-3-(prop-2-enoylamino)anilino]-N-[2-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N7O6/c1-8-28(41)38-24-16-22(12-10-18(24)2)37-33-35-17-23(30(34-4)40-33)32(43)39-25-15-21(11-9-19(25)3)36-31(42)20-13-26(44-5)29(46-7)27(14-20)45-6/h8-17H,1H2,2-7H3,(H,36,42)(H,38,41)(H,39,43)(H2,34,35,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURALSVDCFXBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chmfl-bmx-078

Citations

For This Compound
29
Citations
SL Jiang, T Jiang, HX Huang, XS Chen, LY Li… - Chemico-Biological …, 2022 - Elsevier
… that CHMFL-BMX-078 could … inhibitor CHMFL-BMX-078 may reverse vemurafenib resistance in melanoma by suppressing the AKT signaling pathway, implying that CHMFL-BMX-078 …
Number of citations: 4 www.sciencedirect.com
X Liang, F Lv, B Wang, K Yu, H Wu, Z Qi… - Journal of Medicinal …, 2017 - ACS Publications
… inhibitor design and type II inhibitor design approaches, we have discovered a highly selective and potent type II irreversible BMX kinase inhibitor compound 41 (CHMFL-BMX-078), …
Number of citations: 17 pubs.acs.org
DR Buelow, B Bhatnagar, SJ Orwick, JY Jeon… - Blood …, 2022 - ashpublications.org
… with BMX-IN-1 and CHMFL-BMX-078 (supplemental Figure 4B). … with BMX-IN-1 or CHMFL-BMX-078, with a shift in IC 50 from … inhibition of BMX by CHMFL-BMX-078 in primary …
Number of citations: 4 ashpublications.org
J Zhong, W Yan, C Wang, W Liu, X Lin, Z Zou… - … treatment options in …, 2022 - Springer
… CHMFL-BMX-078, the BMX inhibitor, significantly decreased the phosphorylation of AKT, … Combination treatment with vemurafenib and CHMFL-BMX-078 inhibited AKT pathway and …
Number of citations: 13 link.springer.com
R Elsanhoury, A Alasmari, P Parupathi… - International Journal of …, 2023 - Elsevier
… (A) Illustration of how the literature BMX selective inhibitor (CHMFL-BMX-078) was used to generate the selective inhibitors described in this study. (B) docking model of the selected …
Number of citations: 4 www.sciencedirect.com
M Forster, XJ Liang, M Schröder… - International Journal of …, 2020 - mdpi.com
… These compounds exemplified by CHMFL-BMX-078 (8) showed high affinity for the inactive (nonphosphorylated) kinase while affinity for the active (phosphorylated) kinase was weak (…
Number of citations: 16 www.mdpi.com
MA Shaldam, D Hendrychová, R El-Haggar… - European Journal of …, 2023 - Elsevier
Acute myeloid leukemia (AML) stands as one of the most aggressive type of human cancer that can develop rapidly and thus requires immediate management. In the current study, the …
Number of citations: 1 www.sciencedirect.com
D Das, J Hong - Mini Reviews in Medicinal Chemistry, 2020 - ingentaconnect.com
… Liang et al. reported the discovery of CHMFLBMX-078 (42, Fig. 8) as a selective BMX kinase inhibitor (IC50= 11nM) over BTK, JAK3, EGFR, MAP2K7 kinases that bear an identical …
Number of citations: 13 www.ingentaconnect.com
BBCB Sousa - 2018 - run.unl.pt
"Bone marrow tyrosine kinase in chromosome X (BMX) is a major member of the TEC family kinases and has been implicated in tumorigenecity, motility, proliferation and differentiation. …
Number of citations: 0 run.unl.pt
F Ran, Y Liu, Z Xu, C Meng, D Yang, J Qian… - European journal of …, 2022 - Elsevier
Bruton's tyrosine kinase (BTK) is a promising target in the treatment of various cancers. Despite the early success of BTK inhibitors in the clinic, these single-target drug therapies have …
Number of citations: 11 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。